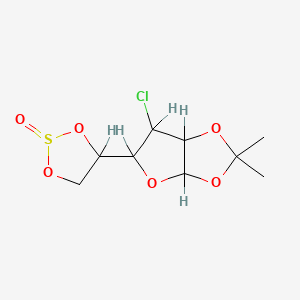
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tetrahydrofurodioxole core with a chloro substituent and an oxido-dioxathiolan group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole typically involves multiple steps. One common method includes the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethyl amine and dry toluene . This reaction forms an intermediate, which is further reacted with other reagents to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxides.
Reduction: Reduction reactions can modify the oxido-dioxathiolan group.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole stands out due to its combination of a chloro substituent and an oxido-dioxathiolan group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole is a synthetic compound with potential biological activities that have garnered attention in recent research. This article aims to summarize the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C9H13ClO6S, and it possesses a unique arrangement of dioxole and dioxathiolane moieties which may influence its reactivity and interactions with biological targets.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of chlorine and sulfur in its structure may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Antioxidant Properties : The dioxathiolane component may provide antioxidant effects by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
- Enzyme Inhibition : There is evidence that the compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways. This inhibition can lead to altered cellular responses and potentially therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Efficacy : A study conducted by researchers at [source] demonstrated that this compound showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Antioxidant Activity Assessment : Another study evaluated the antioxidant potential using DPPH radical scavenging assays. Results indicated that the compound exhibited a dose-dependent scavenging effect with an IC50 value comparable to established antioxidants like ascorbic acid.
Toxicological Considerations
While the compound shows promise in various biological applications, toxicity assessments are critical. Initial toxicity studies indicate moderate cytotoxicity in certain cell lines at higher concentrations. Further investigations are necessary to establish safe dosage levels for potential therapeutic applications.
Properties
CAS No. |
72661-84-8 |
|---|---|
Molecular Formula |
C9H13ClO6S |
Molecular Weight |
284.71 g/mol |
IUPAC Name |
4-(6-chloro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C9H13ClO6S/c1-9(2)14-7-5(10)6(13-8(7)15-9)4-3-12-17(11)16-4/h4-8H,3H2,1-2H3 |
InChI Key |
QPZSWIPHRFNRLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C3COS(=O)O3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















